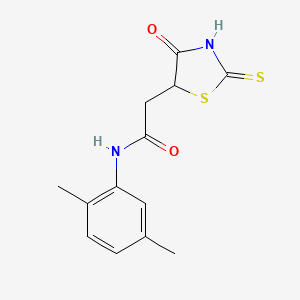

N-(2,5-dimethylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

Description

N-(2,5-Dimethylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a thiazole-derived acetamide compound characterized by a 2-mercapto-4-oxothiazolidine core and a 2,5-dimethylphenyl substituent. Thiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S2/c1-7-3-4-8(2)9(5-7)14-11(16)6-10-12(17)15-13(18)19-10/h3-5,10H,6H2,1-2H3,(H,14,16)(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LATRMEVOLOQTCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CC2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-Dimethylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a compound of interest due to its potential therapeutic applications. Its structure features a thiazole moiety, which has been associated with various biological activities including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this compound based on available research findings and case studies.

- Molecular Formula : C₁₃H₁₄N₂O₂S₂

- Molecular Weight : 294.40 g/mol

- CAS Number : 1142200-37-0

- MDL Number : MFCD12027859

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HePG-2 (liver cancer). The mechanism often involves the induction of apoptosis and DNA fragmentation in cancer cells .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | < 10 | Apoptosis induction |

| Compound B | HePG-2 | < 15 | DNA fragmentation |

| N-(2,5-Dimethylphenyl)-2-(2-Mercapto...) | MDA MB-231 | TBD | TBD |

Antioxidant Properties

The antioxidant potential of N-(2,5-dimethylphenyl)-2-(2-mercapto...) has been evaluated using various assays. Compounds in this class have demonstrated the ability to scavenge free radicals effectively, thus protecting cells from oxidative stress .

Case Study : A study involving a related thiazole derivative showed a significant reduction in oxidative stress markers in irradiated mice, suggesting a neuroprotective effect alongside antioxidant activity .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of thiazole-containing compounds is often influenced by their structural features. Substituents on the phenyl ring and the thiazole moiety play critical roles in enhancing or diminishing activity. For example:

- Electron-donating groups (like methyl) at specific positions on the phenyl ring have been correlated with increased cytotoxicity against cancer cells.

- The presence of a mercapto group is essential for antimicrobial efficacy.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C13H14N2O2S2

- Molecular Weight : 294.40 g/mol

- CAS Number : 1142200-40-5

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including N-(2,5-dimethylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide. The compound exhibits activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study conducted on a series of thiazole derivatives demonstrated that compounds with the thiazole moiety showed enhanced antibacterial activity compared to traditional antibiotics. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis .

| Compound | Activity | Target Bacteria |

|---|---|---|

| This compound | Moderate | E. coli, S. aureus |

Anticancer Properties

Thiazole derivatives have also been investigated for their anticancer properties. The unique structure of this compound potentially allows it to inhibit cancer cell proliferation.

Case Study: Cytotoxicity Assessment

In vitro studies revealed that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The study measured cell viability using MTT assays and found a dose-dependent response .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast Cancer) | 15 | Apoptosis induction |

| HCT116 (Colon Cancer) | 12 | Cell cycle arrest |

Proteomics Research

This compound is utilized in proteomics for its ability to modify thiol groups in proteins. This property makes it valuable for studying protein interactions and modifications.

Application in Protein Labeling

The compound can be used as a labeling agent in mass spectrometry to track protein interactions in complex biological systems .

Synthetic Applications

The compound is also a key intermediate in the synthesis of other biologically active thiazole derivatives. Its unique functional groups facilitate further chemical modifications.

Synthetic Pathway Example

A synthetic route involving this compound can lead to the development of novel therapeutic agents with improved efficacy and reduced side effects.

Comparison with Similar Compounds

Structural Variations in the Phenyl Substituent

The primary structural distinction among analogs lies in the substitution pattern on the phenyl ring attached to the acetamide nitrogen. Modifications to this group influence molecular weight, lipophilicity, and electronic properties, which are critical for biological activity and physicochemical behavior.

Table 1: Structural Comparison of Selected Analogs

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : Bromo and chloro substituents (electron-withdrawing) increase molecular weight and may enhance stability but reduce solubility. Methoxy and ethoxy groups (electron-donating) improve solubility due to increased polarity .

- Steric Effects : Bulkier substituents (e.g., dichloro, ethoxy) may hinder molecular interactions in biological systems compared to smaller groups like methyl .

Tautomerism and Stability

Analogous compounds, such as N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c), exist as tautomeric mixtures in solution. For example, 3c equilibrates between imino (3c-I) and amino (3c-A) tautomers in a 1:1 ratio, as confirmed by ¹H NMR . This tautomerism likely extends to the target compound, influencing its reactivity and binding affinity in biological systems.

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : Thiazole-acetamide derivatives often exhibit intramolecular hydrogen bonds (e.g., S···O contacts) and intermolecular interactions (N–H···O, C–H···O) that stabilize crystal structures. For example, N-[4-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide forms a 3D network via hydrogen bonds, with dihedral angles between aromatic rings affecting packing efficiency .

Q & A

Basic Research Questions

Q. How to design a synthetic route for N-(2,5-dimethylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide?

- Methodology :

- Core reaction : Combine substituted thiourea derivatives with maleimides or chloroacetylated intermediates in solvents like DMF or glacial acetic acid under reflux conditions. Monitor progress via TLC .

- Key steps :

React 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine .

Optimize reaction time (2–8 hours) and temperature (room temperature to reflux) based on substituent reactivity .

- Purification : Precipitate with water, recrystallize using solvents like ethanol or pet-ether .

Q. What analytical techniques are critical for structural characterization?

- Methodology :

- X-ray crystallography : Use SHELX (SHELXL/SHELXS) for refinement and ORTEP-3 for 3D visualization of the thiazole ring and acetamide backbone .

- NMR spectroscopy : Detect tautomeric equilibria (e.g., 1:1 ratio of imino/amino forms in solution) via chemical shift splitting in 1H NMR .

- Mass spectrometry : Confirm molecular weight and fragmentation patterns using high-resolution MS .

Advanced Research Questions

Q. How to analyze tautomeric equilibria in solution and their impact on biological activity?

- Methodology :

- Dynamic NMR : Track tautomer ratios (e.g., imino vs. amino forms) by varying temperature or solvent polarity .

- Substituent effects : Electron-withdrawing groups (e.g., nitro) stabilize imino tautomers, while electron-donating groups (e.g., ethoxy) favor amino forms .

- Biological correlation : Compare tautomer populations with in vitro assays (e.g., enzyme inhibition) to identify active conformers .

Q. What computational tools can predict electronic properties and reactivity?

- Methodology :

- Wavefunction analysis : Use Multiwfn to map electrostatic potential (ESP) and electron localization function (ELF) to identify nucleophilic/electrophilic sites on the thiazole ring .

- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and charge-transfer interactions .

Q. How to resolve crystallographic challenges in ring puckering and disorder?

- Methodology :

- Puckering coordinates : Apply Cremer-Pople parameters to quantify non-planarity of the thiazole ring using software like PLATON .

- Disorder refinement : Use SHELXL’s PART instruction to model split positions for atoms with high thermal motion .

Q. What strategies address contradictions between spectroscopic and crystallographic data?

- Case example : If NMR suggests tautomerism but X-ray shows a single conformation:

Perform variable-temperature crystallography to capture dynamic behavior.

Validate with solid-state NMR or Raman spectroscopy .

Q. How to optimize synthetic yield and purity for in vivo studies?

- Methodology :

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for solubility and reaction efficiency .

- Catalyst selection : Use ZnCl₂ or K₂CO₃ to accelerate cyclization steps .

- Scale-up protocols : Implement continuous flow chemistry to maintain consistency in multi-gram syntheses .

Q. What in vivo models are suitable for evaluating hypoglycemic or antimicrobial activity?

- Methodology :

- Hypoglycemic assays : Administer derivatives to Wister albino mice and measure blood glucose levels via glucose oxidase methods .

- Antimicrobial testing : Use agar diffusion assays against Gram-positive/negative strains, correlating MIC values with substituent hydrophobicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.